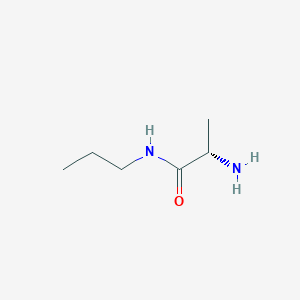
7-Ethylisoquinolin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethylisoquinolin-1-amine is a heterocyclic organic compound belonging to the isoquinoline family Isoquinolines are aromatic compounds characterized by a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 7-Ethylisoquinolin-1-amine, can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. For example, metal-catalyzed cyclization reactions, such as those using palladium or copper catalysts, are commonly used . These methods allow for the large-scale production of isoquinoline derivatives with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Ethylisoquinolin-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.
Major Products:
Oxidation: Nitro derivatives, N-oxides.
Reduction: Amines, hydroxylamines.
Substitution: Alkylated or acylated isoquinolines.
Wissenschaftliche Forschungsanwendungen
7-Ethylisoquinolin-1-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Ethylisoquinolin-1-amine involves its interaction with various molecular targets and pathways. Isoquinoline derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and DNA intercalators . These interactions can lead to the modulation of cellular processes, such as cell proliferation, apoptosis, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: The parent compound of the isoquinoline family, known for its use in the synthesis of various alkaloids and pharmaceuticals.
Tetrahydroisoquinoline: A reduced form of isoquinoline, often found in natural alkaloids with significant biological activity.
Uniqueness: 7-Ethylisoquinolin-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 7-position can affect the compound’s electronic properties and steric interactions, making it distinct from other isoquinoline derivatives .
Eigenschaften
Molekularformel |
C11H12N2 |
|---|---|
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
7-ethylisoquinolin-1-amine |
InChI |
InChI=1S/C11H12N2/c1-2-8-3-4-9-5-6-13-11(12)10(9)7-8/h3-7H,2H2,1H3,(H2,12,13) |
InChI-Schlüssel |
FGVGCCJGNFVKKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)C=CN=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-(Ethylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one](/img/structure/B13564153.png)






![(1R,2R)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13564231.png)


